4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c23-9-8-20-16(24)12-6-4-11(5-7-12)10-26-19-21-17(25)15-13-2-1-3-14(13)27-18(15)22-19/h4-7,23H,1-3,8-10H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFLTRFAUOGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=CC=C(C=C4)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide is a derivative of thieno[2,3-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article aims to summarize the biological activities of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a thieno[2,3-d]pyrimidine core. The presence of a hydroxyl group and a sulfanyl methyl group enhances its reactivity and potential biological interactions. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 280.36 g/mol |
| CAS Number | [To be determined] |
Anticancer Activity
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.
- Cytotoxicity Studies : A study by Guo et al. synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against the MDA-MB-231 cell line. The results showed that certain derivatives exhibited IC50 values as low as 27.6 μM, indicating potent cytotoxic effects .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Compounds were observed to inhibit cell proliferation effectively and induce cell cycle arrest.
Antibacterial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidines have been reported to possess antibacterial activity. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria.
- In Vitro Studies : A study demonstrated that certain thieno[2,3-d]pyrimidine derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is heavily influenced by their structural components:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances the cytotoxic activity against cancer cells.
- Hydroxyl Groups : Hydroxyl substituents have been linked to improved solubility and bioavailability, contributing to enhanced biological activity.
Case Study 1: Synthesis and Evaluation
In a comprehensive study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The study highlighted the effectiveness of specific substitutions on the thieno ring which significantly improved cytotoxicity against non-small cell lung cancer .
Case Study 2: Antibacterial Efficacy
Research published in SciELO explored the antibacterial efficacy of novel thieno[2,3-d]pyrimidines synthesized through various methods. The findings indicated broad-spectrum antibacterial activity with some compounds exhibiting potency comparable to standard antibiotics .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:

Key Observations :
- Linker and Side Chains : The hydroxyethyl-benzamide group enhances hydrophilicity compared to chlorophenyl () or naphthyl () moieties, which may improve solubility but reduce membrane permeability .
Bioactivity and Molecular Similarity
- Bioactivity Clustering: Compounds with similar core structures (e.g., cyclopenta-thieno-pyrimidine) cluster into groups with related modes of action, as shown in bioactivity profiling studies . For example, piperazine-linked analogues () may target kinase pathways, while hydroxyethyl-benzamide derivatives could modulate epigenetic enzymes.
- Computational Similarity: Tanimoto Coefficient: The reference compound shares >70% structural similarity with methyl-substituted analogues () based on fingerprinting methods (e.g., MACCS or Morgan fingerprints) .
Pharmacokinetic and Pharmacodynamic Comparisons
Notes:
- The reference compound’s hydroxyethyl group improves solubility but reduces logP compared to chlorophenyl/naphthyl analogues, balancing bioavailability and membrane penetration .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of thiophene derivatives with pyrimidine precursors. Key steps include:
- Sulfanyl group introduction : Using sodium hydride or potassium carbonate as a base in DMSO/ethanol under controlled temperatures (60–80°C) to facilitate nucleophilic substitution .
- Benzamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at room temperature to attach the N-(2-hydroxyethyl)benzamide moiety .
- Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane is critical to isolate intermediates and the final product . Methodological Tip: Optimize reaction stoichiometry (1:1.2 molar ratio for sulfanyl donor) and monitor by TLC to minimize side products.
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopenta-thienopyrimidine protons at δ 2.8–3.2 ppm, benzamide carbonyl at ~168 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ matching theoretical mass within 5 ppm error) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
DoE principles are applied to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design : Test 3–5 levels of each factor (e.g., 60–100°C, 1–3 mol% catalyst) to model yield responses .
- Response surface analysis : Identify interactions between variables (e.g., excessive base concentration may hydrolyze sensitive intermediates) . Case Study: A flow-chemistry approach (as in ) can enhance reproducibility by minimizing thermal gradients during exothermic steps.
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
Integrated approaches include:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity with biological targets .
- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize derivatives with optimal steric and electrostatic complementarity .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with antimicrobial IC₅₀ values .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays) .
- SAR analysis : Compare analogs (Table 1) to isolate substituent effects. For example, replacing the hydroxyethyl group with hydrophobic chains may alter membrane permeability .
| Analog | Substituent | Biological Activity | Key Finding |
|---|---|---|---|
| Compound A | -OH → -OCH₃ | Reduced antimicrobial | Polar groups hinder cell entry |
| Compound B | Cyclopenta → benzene | Increased cytotoxicity | Planar structure enhances DNA intercalation |
Q. What advanced techniques resolve challenges in regioselective functionalization?
- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to selectively modify the thienopyrimidine ring .
- Microwave-assisted synthesis : Accelerate sluggish steps (e.g., cyclization) while reducing decomposition .
- In situ monitoring : Raman spectroscopy tracks intermediate formation in real time .
Methodological Notes
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or MestReNova) .
- Bioactivity assays : Include time-kill kinetics for antimicrobial studies to distinguish bacteriostatic vs. bactericidal effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

